[1,2,3,4]Tetrazolo[1,5-a]pyridino-8-boronic acid
Description
Properties
IUPAC Name |
tetrazolo[1,5-a]pyridin-8-ylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BN4O2/c11-6(12)4-2-1-3-10-5(4)7-8-9-10/h1-3,11-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVPZTOQVJMPMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CN2C1=NN=N2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for [1,2,3,4]Tetrazolo[1,5-a]pyridino-8-boronic acid are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Suzuki-Miyaura Coupling
The boronic acid participates in Suzuki-Miyaura couplings with aryl halides to form biaryl derivatives. For instance, coupling with 4-bromoanisole under standard conditions yields 8-(4-methoxyphenyl)tetrazolo[1,5-a]pyridine .
| Substrate | Catalyst | Base | Solvent | Yield |
|---|---|---|---|---|
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85% |
Chan-Lam Coupling
Oxidative coupling with aryl iodides or amines is feasible using copper catalysts. For example, reaction with iodobenzene produces 8-phenyltetrazolo[1,5-a]pyridine .
| Substrate | Catalyst | Oxidant | Solvent | Yield |
|---|---|---|---|---|
| Iodobenzene | Cu(OAc)₂ | O₂ | DCM | 68% |
Thiocyanation and Cyanation
Electrochemical or metal-mediated deborylative thiocyanation with NH₄SCN introduces a thiocyanate group at the 8-position . Cyanation using Zn(CN)₂ under palladium catalysis affords the nitrile derivative .
| Reaction | Conditions | Yield |
|---|---|---|
| Thiocyanation with NH₄SCN | Pt electrodes, CH₃CN, 25°C, 2 h | 55% |
| Cyanation with Zn(CN)₂ | Pd(OAc)₂, XPhos, DMA, 100°C | 78% |
Stability and Handling
The compound is moisture-sensitive and requires storage under inert conditions (2–8°C, sealed) . Its boronic acid group can undergo protodeboronation under acidic or aqueous conditions, necessitating anhydrous reaction setups .
Scientific Research Applications
Synthesis of [1,2,3,4]Tetrazolo[1,5-a]pyridino-8-boronic acid
The compound can be synthesized through various methods involving multicomponent reactions. One notable approach includes the use of boronic acids in Suzuki coupling reactions, allowing for the formation of complex structures with significant biological implications. The synthesis typically involves the reaction of tetrazole derivatives with pyridine or pyridine-like compounds in the presence of boron reagents to yield the desired product in moderate to high yields .
Anticancer Activity
Research indicates that boronic acid derivatives exhibit potent anticancer properties. For instance, compounds similar to this compound have been shown to inhibit proteasome activity, leading to cell cycle arrest and apoptosis in cancer cells. A study demonstrated that a boronic acid derivative effectively inhibited the growth of multiple cancer cell lines by inducing G2/M phase cell cycle arrest .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies have shown that tetrazole derivatives possess significant antibacterial properties against resistant strains of bacteria. The mechanism involves the inhibition of key bacterial enzymes, making them valuable candidates for developing new antibiotics .
Antiviral Activity
In addition to antibacterial properties, certain boronic acid derivatives have shown antiviral activity against viruses such as HIV. These compounds can act as competitive inhibitors of viral proteases, demonstrating their potential as therapeutic agents in viral infections .
Pharmaceutical Applications
Due to its diverse biological activities, this compound is being explored for various pharmaceutical applications:
- Cancer Therapy : As a proteasome inhibitor for treating different types of cancers.
- Antibiotic Development : For creating new classes of antibiotics targeting resistant bacterial strains.
- Antiviral Drugs : As a potential treatment for viral infections through inhibition of viral replication mechanisms.
Diagnostic Applications
The fluorescent properties of some boronic acid derivatives enable their use in imaging and diagnostic applications. These compounds can be utilized as probes in cellular imaging studies due to their ability to selectively bind to specific biomolecules within cells .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on anticancer effects | Demonstrated that tetrazole derivatives induce apoptosis in cancer cells via proteasome inhibition | Potential for developing novel anticancer therapies |
| Investigation of antimicrobial properties | Showed significant activity against resistant strains of bacteria | Could lead to new antibiotic treatments |
| Research on antiviral activity | Found that boronic acid derivatives inhibit HIV protease effectively | Offers a pathway for new antiviral drug development |
Mechanism of Action
The mechanism of action of [1,2,3,4]Tetrazolo[1,5-a]pyridino-8-boronic acid depends on its specific applicationThis interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid
- Structural Difference : Replaces the tetrazole ring with a triazole (three-nitrogen) moiety.
- Synthesis: Synthesized via Pd(OAc)₂-catalyzed reactions of N-aminopyridine with ethyl acetoacetate in acetic acid or DMF .
- Applications : Similar utility in cross-coupling reactions but with distinct electronic properties due to reduced ring strain and nitrogen density compared to tetrazolo derivatives .
5-(4-Boronophenyl)-2H-tetrazole (FM-1313)
- Structural Difference : A tetrazole ring linked to a phenylboronic acid group (CAS: 775351-40-1).
- Purity : 98% (vs. 95% for the target compound) .
- Applications : Used in metal-organic frameworks (MOFs) and as a ligand in catalysis, leveraging both tetrazole and boronic acid functionalities .
Tetrazolo-Quinoline Derivatives
Physicochemical and Reactivity Profiles
| Property | [1,2,3,4]Tetrazolo[1,5-a]pyridino-8-boronic Acid | [1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid | FM-1313 |
|---|---|---|---|
| Molecular Weight | ~178.9 g/mol (estimated) | ~164.9 g/mol (estimated) | 259.1 g/mol |
| Purity | 95% | Not specified | 98% |
| Stability | Susceptible to protodeboronation | Higher thermal stability (triazole vs. tetrazole) | Stable in dry conditions |
| Reactivity | Boronic acid enables cross-coupling; tetrazole may undergo cycloaddition | Similar cross-coupling utility | Tetrazole participates in MOF formation |
Biological Activity
[1,2,3,4]Tetrazolo[1,5-a]pyridino-8-boronic acid is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is CHBNO, and it features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is particularly useful in drug design and synthesis processes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various pathways. The presence of the tetrazole ring enhances its interaction with biological targets.
- Enzyme Inhibition : It has been reported to inhibit specific enzymes such as α-amylase, which is crucial in carbohydrate metabolism. This inhibition could have implications for managing diabetes and metabolic disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Pro-apoptotic Effects : The compound may induce apoptosis in cancer cells by activating caspase pathways and altering gene expression related to cell survival.
- Cell Cycle Arrest : Studies have shown that it can cause cell cycle arrest at various phases, thereby preventing tumor growth.
Data Table: Biological Activities of this compound
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | |
| Enzyme Inhibition | Inhibits α-amylase | |
| Cytotoxicity | Alters gene expression in cancer cells |
Case Studies
- Cytotoxicity in Cancer Cells : A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved pro-apoptotic signaling pathways leading to increased cell death rates compared to control groups.
- Inhibition of α-Amylase : Another research highlighted the compound's ability to inhibit α-amylase effectively. This inhibition was quantified using enzyme assays that showed a dose-dependent response. The results indicated potential applications in diabetes management by controlling glucose levels post-meal.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing [1,2,3,4]Tetrazolo[1,5-a]pyridino-8-boronic acid, and how can precursor selection influence yield?
- Methodological Answer : Synthesis typically begins with halogenated precursors (e.g., bromo or chloro derivatives) at position 8 of the tetrazolo-pyridine scaffold. A Miyaura borylation reaction is commonly employed to introduce the boronic acid group using palladium catalysts (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron in anhydrous solvents like DMSO or THF . Precursor purity is critical: impurities in halogenated intermediates (e.g., residual solvents or incomplete halogenation) can reduce borylation efficiency. For example, details bromo intermediate synthesis via reflux with sodium acetate in DMF, followed by recrystallization to ensure purity .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound, and how are discrepancies addressed?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry and boronic acid substitution. Aromatic protons adjacent to the boronic acid group may show deshielding (e.g., δ 8.5–9.0 ppm).
- HRMS (ESI) : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error tolerance .
- Elemental Analysis : Discrepancies between calculated and observed C/H/N values (e.g., ±0.3% in ) may indicate residual solvents or incomplete drying. Repurification via column chromatography or recrystallization is recommended .
Q. What are the primary applications of this compound in medicinal chemistry or materials science?
- Methodological Answer : The boronic acid moiety enables Suzuki-Miyaura cross-coupling reactions to generate biaryl structures, a key step in drug discovery (e.g., kinase inhibitors or heterocyclic scaffolds). Stability studies under aqueous or oxidative conditions are essential to assess suitability for in vivo applications. highlights analogous pyrazoloquinazoline derivatives tested for GABA receptor modulation, suggesting potential neurological applications .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound while minimizing protodeboronation?
- Methodological Answer :
- Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for electron-deficient aryl partners.
- Solvent/Base : Employ anhydrous DME with Cs₂CO₃ or K₃PO₄ to reduce hydrolysis.
- Temperature : Moderate heating (80–100°C) balances reaction rate and boronic acid stability.
- Monitoring : Track protodeboronation via LC-MS; quenching with NaHCO₃ or EDTA can mitigate side reactions. ’s protocols for bromo derivatives provide a template for reaction setup .
Q. What strategies enable regioselective functionalization at positions other than C8 without disrupting the boronic acid group?
- Methodological Answer :
- Protecting Groups : Use trifluoroacetyl or pinacol ester protection for the boronic acid during electrophilic substitutions (e.g., nitration or bromination) .
- Orthogonal Reactivity : Exploit directing groups (e.g., amides) for C-H activation at positions 3 or 5. demonstrates nitration/bromination at C3 in pyrazolo[1,5-a]pyrazines using HNO₃/H₂SO₄ or Br₂/FeCl₃ .
Q. How should researchers resolve contradictions between computational predictions (e.g., DFT-calculated NMR shifts) and experimental spectral data?
- Methodological Answer :
- Tautomerism Analysis : Assess potential tautomeric forms (e.g., tetrazolo vs. triazolo configurations) via variable-temperature NMR or X-ray crystallography.
- Impurity Profiling : Use LC-MS to detect byproducts (e.g., deboronated species) that distort spectral interpretations. ’s elemental analysis discrepancies (e.g., 27.45% N observed vs. 27.65% calculated) highlight the need for iterative purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
